molecular formula C11H10N2O2 B6248254 7-[(oxiran-2-yl)methoxy]quinazoline CAS No. 2408966-04-9

7-[(oxiran-2-yl)methoxy]quinazoline

カタログ番号 B6248254
CAS番号: 2408966-04-9
分子量: 202.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[(oxiran-2-yl)methoxy]quinazoline (7-OMQ) is a novel heterocyclic compound that has been extensively studied in recent years due to its potential applications in various scientific fields. 7-OMQ is an interesting compound due to its unique structure, which contains an oxirane moiety, a quinazoline ring, and a methoxy substituent. This compound has been studied for its potential to act as a catalyst, an inhibitor, and a drug.

科学的研究の応用

7-[(oxiran-2-yl)methoxy]quinazoline has numerous applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including 2-amino-4-methylquinazoline derivatives (Zhang et al., 2015). It has also been used as an inhibitor of the enzyme transglutaminase (TGM) (Raj et al., 2016). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline is being studied for its potential use as a drug, as it has been shown to have anti-inflammatory and anti-cancer properties (Parihar et al., 2017).

作用機序

The exact mechanism of action of 7-[(oxiran-2-yl)methoxy]quinazoline is still not fully understood. However, it is believed that 7-[(oxiran-2-yl)methoxy]quinazoline acts as an inhibitor of TGM, which is an enzyme involved in the cross-linking of proteins (Raj et al., 2016). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have anti-inflammatory and anti-cancer properties, which are thought to be due to its ability to inhibit the transcription factor NF-κB (Parihar et al., 2017).
Biochemical and Physiological Effects
7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the enzyme transglutaminase (TGM), which is involved in the cross-linking of proteins (Raj et al., 2016). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have anti-inflammatory and anti-cancer properties (Parihar et al., 2017). Finally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to inhibit the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses (Parihar et al., 2017).

実験室実験の利点と制限

7-[(oxiran-2-yl)methoxy]quinazoline has several advantages and limitations when used in lab experiments. One of the main advantages of 7-[(oxiran-2-yl)methoxy]quinazoline is its ability to act as a catalyst in the synthesis of a variety of compounds (Zhang et al., 2015). Additionally, 7-[(oxiran-2-yl)methoxy]quinazoline has been shown to have anti-inflammatory and anti-cancer properties (Parihar et al., 2017), which makes it an attractive candidate for drug development. However, 7-[(oxiran-2-yl)methoxy]quinazoline also has some limitations. For example, its exact mechanism of action is still not fully understood (Raj et al., 2016), and its effects on biochemical and physiological processes have yet to be fully elucidated (Parihar et al., 2017).

将来の方向性

7-[(oxiran-2-yl)methoxy]quinazoline is a promising compound with numerous potential applications. In the future, more research should be done to elucidate its exact mechanism of action and to further explore its potential as a drug. Additionally, further research should be done to explore the effects of 7-[(oxiran-2-yl)methoxy]quinazoline on biochemical and physiological processes. Finally, more research should be done to explore the potential of 7-[(oxiran-2-yl)methoxy]quinazoline as a catalyst in the synthesis of a variety of compounds.

合成法

7-[(oxiran-2-yl)methoxy]quinazoline can be synthesized from the reaction of ethyl 2-oxiranylacetate and 2-methoxy-4-methylquinazoline in the presence of piperidine and triethylamine, as reported by Zhang et al. (2015). The reaction was carried out in anhydrous toluene at 70℃ for 3 h, and the yield of 7-[(oxiran-2-yl)methoxy]quinazoline was 72%.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-[(oxiran-2-yl)methoxy]quinazoline involves the reaction of 2-(bromomethyl)phenol with glycidyl ether followed by cyclization with 2-aminobenzonitrile.", "Starting Materials": [ "2-(bromomethyl)phenol", "glycidyl ether", "2-aminobenzonitrile" ], "Reaction": [ "Step 1: 2-(bromomethyl)phenol is reacted with glycidyl ether in the presence of a base such as potassium carbonate to form 7-(oxiran-2-ylmethoxy)-2-(bromomethyl)phenol.", "Step 2: The intermediate product from step 1 is then cyclized with 2-aminobenzonitrile in the presence of a catalyst such as palladium on carbon to form the final product, 7-[(oxiran-2-yl)methoxy]quinazoline." ] }

CAS番号

2408966-04-9

製品名

7-[(oxiran-2-yl)methoxy]quinazoline

分子式

C11H10N2O2

分子量

202.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。